3-(Bromomethyl)phenoxyacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

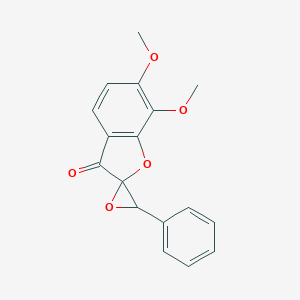

3-(Bromomethyl)phenoxyacetic acid is a brominated aromatic compound that is structurally related to various other brominated phenolic compounds. While the provided papers do not directly discuss 3-(Bromomethyl)phenoxyacetic acid, they do provide insights into similar compounds and their properties, synthesis, and applications.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through different methods. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, 2,4-Dichlorophenyl-4-bromomethyl-phenoxyacetate was prepared by treating 2,4-dichlorophenyl-4-methylphenoxyacetate with NBS (N-bromosuccinimide) . These methods could potentially be adapted for the synthesis of 3-(Bromomethyl)phenoxyacetic acid.

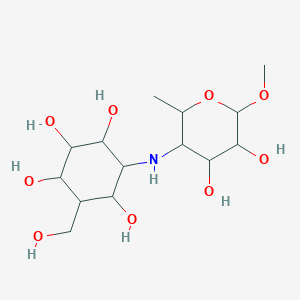

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the presence of bromine atoms, which are electron-withdrawing, and other substituents that may have electron-donating properties. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted relative to the ring . These structural features influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. The presence of a bromomethyl group, for instance, can facilitate further functionalization through nucleophilic substitution reactions. The papers discuss the transformation of related compounds, such as the biological transformation of octylphenoxyacetic acid and its brominated analog , and the cyclo-oligomerization of 2-bromomethyl-3-aryl-2-propenoic acids . These reactions highlight the reactivity of brominated aromatic compounds and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of bromine atoms affects the electron distribution within the molecule, which can impact properties such as boiling point, melting point, and solubility. The papers provided do not directly discuss the physical and chemical properties of 3-(Bromomethyl)phenoxyacetic acid, but they do provide information on related compounds. For example, the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers through strong hydrogen bonding , which could suggest similar properties for 3-(Bromomethyl)phenoxyacetic acid.

科学的研究の応用

Environmental Impact and Detection

Phenoxyacetic acid herbicides, including derivatives similar to 3-(Bromomethyl)phenoxyacetic acid, have been extensively studied for their environmental persistence and toxicological effects. For instance, the environmental behavior, transformation, and methods for the removal of phenoxy acids from water have been reviewed, highlighting their solubility and mobility in aquatic environments, as well as the techniques for their degradation, including hydrolysis, biodegradation, and photodegradation (Muszyński, Brodowska, & Paszko, 2019). Similarly, the analysis methodology for detecting phenoxy acid herbicide residues in food and water underscores the importance of sensitive and reliable detection methods to monitor these compounds, considering their potential endocrine-disrupting effects (Mei, Hong, & Chen, 2016).

Biological Activities and Health Implications

Phenoxyacetic acid derivatives have been explored for their various biological activities and potential health implications. The review on the inhibitory mechanism against oxidative stress of caffeic acid, a phenolic compound derived from hydroxycinnamic acid (structurally related to phenoxyacetic acids), discusses its antioxidant activities and potential for future research involving its use as a natural antioxidant in various food products (Khan, Maalik, & Murtaza, 2016). This insight could be relevant for understanding the antioxidant potential of structurally similar compounds like 3-(Bromomethyl)phenoxyacetic acid.

Potential for Drug Discovery and Medical Applications

The exploration of cinnamic acid derivatives (which share a core structural similarity to phenoxyacetic acid derivatives) for their anticancer potentials points towards a vast unexplored potential of these compounds in medicinal research. The review emphasizes the significant antitumor efficacy of various cinnamic acid derivatives, suggesting a potential area of interest for the anticancer capabilities of phenoxyacetic acid derivatives, including 3-(Bromomethyl)phenoxyacetic acid (De, Baltas, & Bedos-Belval, 2011).

Safety And Hazards

3-(Bromomethyl)phenoxyacetic acid is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2-[3-(bromomethyl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTODKGDFXWAIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426628 |

Source

|

| Record name | 3-(BROMOMETHYL)PHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)phenoxyacetic acid | |

CAS RN |

136645-25-5 |

Source

|

| Record name | 3-(BROMOMETHYL)PHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)